molecular formula C12H11N3O2 B2660469 N-[4-(2-pyrimidinyloxy)phenyl]acetamide CAS No. 24550-10-5

N-[4-(2-pyrimidinyloxy)phenyl]acetamide

Cat. No. B2660469
CAS RN: 24550-10-5
M. Wt: 229.239
InChI Key: DXVKZDBYLFVMFB-UHFFFAOYSA-N
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Description

“N-[4-(2-pyrimidinyloxy)phenyl]acetamide”, also known as PYRINYL or SU1498, is a small molecule compound that has gained significant attention due to its potential implications in various fields of research and industry. It has a molecular weight of 229.24 .


Molecular Structure Analysis

The molecular structure of “N-[4-(2-pyrimidinyloxy)phenyl]acetamide” is represented by the Inchi Code: 1S/C12H11N3O2/c1-9(16)15-10-3-5-11(6-4-10)17-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

“N-[4-(2-pyrimidinyloxy)phenyl]acetamide” has a molecular weight of 229.24 . Its IUPAC name is N-[4-(2-pyrimidinyloxy)phenyl]acetamide .

Scientific Research Applications

Use in Chemical Synthesis

“N-[4-(2-pyrimidinyloxy)phenyl]acetamide” is a chemical compound with the CAS Number: 24550-10-5 . It is used in chemical synthesis .

Antitumor Activities

There is a study that mentions the antitumor activities of N- (2-Nitrobenzoyl)-N’- [4- (2-pyrimidinyloxy)phenyl]ureas . Although this is not exactly the same compound, it is structurally similar and might suggest potential antitumor applications for “N-[4-(2-pyrimidinyloxy)phenyl]acetamide”.

Use in Medicinal Chemistry

Phenoxy acetamide and its derivatives, which include “N-[4-(2-pyrimidinyloxy)phenyl]acetamide”, have been the subject of recent investigations in medicinal chemistry . These compounds are being studied for their potential as therapeutic candidates . Although the specific applications and results are not detailed in the source, this suggests that “N-[4-(2-pyrimidinyloxy)phenyl]acetamide” could have potential applications in the development of new pharmaceuticals .

Use in the Synthesis of Pharmaceuticals

There is a study that discusses the synthesis of N-(4-hydroxyphenyl)acetamide (commonly named paracetamol or acetaminophen), a widely used pharmaceutical, through a one-pot synthesis based on the reductive carbonylation of nitrobenzene . Although this is not exactly the same compound, it suggests that “N-[4-(2-pyrimidinyloxy)phenyl]acetamide” could potentially be used in similar synthetic processes .

properties

IUPAC Name

N-(4-pyrimidin-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-9(16)15-10-3-5-11(6-4-10)17-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVKZDBYLFVMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-pyrimidinyloxy)phenyl]acetamide

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